molecular formula C11H13F3O2 B8690053 2-Butanol, 1-[3-(trifluoromethyl)phenoxy]- CAS No. 139478-58-3

2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-

Cat. No.: B8690053
CAS No.: 139478-58-3
M. Wt: 234.21 g/mol
InChI Key: LKDLJNRBLNAIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butanol, 1-[3-(trifluoromethyl)phenoxy]- is a useful research compound. Its molecular formula is C11H13F3O2 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

139478-58-3

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenoxy]butan-2-ol

InChI

InChI=1S/C11H13F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h3-6,9,15H,2,7H2,1H3

InChI Key

LKDLJNRBLNAIDF-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=CC(=C1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a bomb tube (pressurized vessel), 40.5 g of 3-hydroxybenzotrifluoride, 18.0 g of α-butylene oxide and 1.0 g of lithium hydroxide monohydrate are heated for 16 hours at 140° C. After the reaction vessel has cooled, the reaction mixture is dissolved in 200 ml of ethyl acetate, and the organic phase is washed with water and subsequently dried over sodium sulfate. After concentration, the desired product 1-(3-trifluoromethylphenoxy)-2-butanol is obtained in a yield of 54.0 g and in high purity. The product can be employed in the subsequent reaction without further purification.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using a steel capillary, 87.9 g of 1-(3-trifluoromethylphenoxy)butan-2-on, dissolved in 130 ml of methanol and 0.641 g of Ru2Cl4 [(R)-2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl]2 [N(C2 H5)3 ]=Ru2Cl4 [(R)-BINAP]2 [N(C2 H5)3 ] and 1.2 ml of 1N hydrochloric acid are transferred in succession into a steel autoclave under an argon atmosphere. In 3 cycles (20 bar, atmospheric pressure), the argon inert gas is displaced by hydrogen, and the mixture is subsequently hydrogenated at 20° C. under a hydrogen pressure of 80 bar. After 69 hours, the hydrogen uptake has ended. The reaction mixture is removed from the steel autoclave and evaporated on a rotary evaporator. The residue obtained is dissolved in ethyl acetate/n-hexane 1/4 and filtered through a short silica gel column to remove the catalyst. After the collected fractions have been evaporated, the desired product is obtained in a yield of 87.9 g (99% of theory); refractive index nD22 1.4611; [α]36520 -18.7+0.2° (c=1.0 in methanol).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
87.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ru2Cl4 [(R)-2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl]2
Quantity
0.641 g
Type
reactant
Reaction Step Four
[Compound]
Name
Ru2Cl4 [(R)-BINAP]2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 mL
Type
reactant
Reaction Step Six
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
130 mL
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

A mixture of 3-trifluoromethylphenol (75 ml, 0.617 moles), 1,2-epoxybutane (58 ml, 0.617 moles), potassium hydroxide pellets (86%, 0.062 moles), and water (100 ml) were heated with stirring at 65° C. for four hours. At this point more 1,2-epoxybutane (58 ml, 0.617 moles) was added and stirring at 65° C. continued overnight. The reaction was allowed to cool to room temperature and the lower phase taken off and the upper phase extracted with methylene chloride (2×100 ml). The organic phases were combined and washed with 5% sodium hydroxide solution (150 ml) and water (3×150 ml). This reaction solution was dried over anhydrous magnesium sulfate and stripped under vacuo to yield 138 g of the desired alcohol, as determined by infra-red spectroscopy, mass spectrometry and nuclear magnetic resonance spectroscopy.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

40.5 g of 3-hydroxybenzotrifluoride, 18.0 g of α-butylene oxide and 1.0 g of lithium hydroxide monohydrate are heated in a bomb tube (pressure reactor) for 16 hours to 140° C. After cooling the reactor, the reaction mixture is dissolved in 200 ml of ethyl acetate and the organic phase is washed with water and then dried over sodium sulfate and concentrated. The desired product, 1-(3-trifluoromethylphenoxy)-2-butanol, is obtained in a yield of 54.0 g and in high purity. The product can be used in the subsequent reaction without further purification.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1 g
Type
reactant
Reaction Step One

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